2-Bromo-4-methylaniline hydrochloride
Overview
Description
2-Bromo-4-methylaniline hydrochloride is an organic compound with the molecular formula C7H9BrClN. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 2-position and a methyl group at the 4-position. This compound is often used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methylaniline hydrochloride typically involves a multi-step process:
Nitration: The starting material, toluene, undergoes nitration to form 4-nitrotoluene.
Reduction: The nitro group in 4-nitrotoluene is reduced to form 4-methylaniline.
Bromination: 4-Methylaniline is then brominated at the 2-position to yield 2-Bromo-4-methylaniline.
Hydrochloride Formation: Finally, 2-Bromo-4-methylaniline is treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methylaniline hydrochloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The amino group in the compound is strongly activating and ortho- and para-directing, making it highly reactive in electrophilic aromatic substitution reactions.
Palladium-Catalyzed Reactions: It participates in palladium-catalyzed selective amination reactions.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a catalyst.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Amination: Palladium catalysts and appropriate ligands.
Major Products
2-Bromo-4-methylaniline: Formed from the bromination of 4-methylaniline.
Various Aminated Products: Formed through palladium-catalyzed reactions.
Scientific Research Applications
2-Bromo-4-methylaniline hydrochloride is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methylaniline hydrochloride involves its interaction with various molecular targets:
Electrophilic Aromatic Substitution: The amino group activates the aromatic ring, making it more susceptible to electrophilic attack.
Palladium-Catalyzed Reactions: The compound undergoes oxidative addition and transmetalation steps in palladium-catalyzed reactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromoaniline: Similar structure but lacks the methyl group at the 4-position.
4-Bromo-2-methylaniline: Similar structure but with different substitution positions.
Uniqueness
2-Bromo-4-methylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
2-bromo-4-methylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.ClH/c1-5-2-3-7(9)6(8)4-5;/h2-4H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAPUTBVICJDLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40608084 | |
Record name | 2-Bromo-4-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40608084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13194-71-3 | |
Record name | Benzenamine, 2-bromo-4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13194-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 226432 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013194713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13194-71-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226432 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-4-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40608084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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